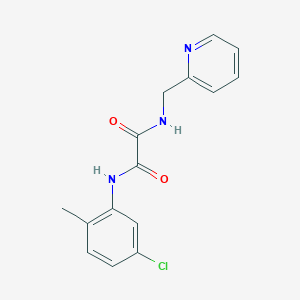

![molecular formula C12H16N6OS B4623828 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)

2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves electrophilic building blocks and a series of reactions leading to ring annulation. For instance, 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide have been used as electrophilic components to produce thiazolo[3,2-a]pyrimidinone derivatives through a process that includes the elimination of by-products such as aniline or 2-aminobenzothiazole (Janardhan et al., 2014).

Molecular Structure Analysis

Structural elucidation of similar compounds is generally achieved through analytical and spectral studies, including single crystal X-ray data. This rigorous analysis confirms the molecular structure of the synthesized compounds, ensuring the accuracy of the synthetic route (Janardhan et al., 2014).

Chemical Reactions and Properties

Compounds within this chemical family engage in various chemical reactions. For example, acylthiosemicarbazide can undergo base-catalyzed cyclization to form 1,2,4-triazolin-3-thione derivatives, which are further reactable with chloroacetic acid to yield specific S-carboxymethyl derivatives. These processes highlight the chemical versatility and reactivity of the core structure, leading to the formation of diverse compounds with unique properties (Mekuskiene et al., 1998).

Physical Properties Analysis

The physical properties of these compounds are closely related to their molecular structure and can be inferred from their synthesis and structural analysis. Properties such as solubility, melting points, and crystal structure can be derived from the compound's molecular framework and substituents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are determined by the core structure and the specific substituents present in the compound. The synthesis routes and reactions indicate a high degree of reactivity towards nucleophilic and electrophilic agents, allowing for further functionalization and modification of the core structure.

For a more detailed understanding of the synthesis, molecular structure, chemical reactions, and properties of "2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide" and related compounds, the cited references provide comprehensive insights (Janardhan et al., 2014); (Mekuskiene et al., 1998).

Aplicaciones Científicas De Investigación

Synthesis of Triazolo[1,5-c]pyrimidines as Potential Antiasthma Agents

Triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors, showing promise as potential antiasthma agents. The synthesis involves reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate to produce pyrimidinones, followed by several chemical transformations leading to the desired triazolo[1,5-c]pyrimidines. Further pharmacological and toxicological studies were recommended for compounds showing the best activity (Medwid et al., 1990).

Insecticidal Assessment of Heterocycles

A study on the insecticidal assessment of various heterocycles against the cotton leafworm, Spodoptera littoralis, utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing different heterocyclic compounds, including triazolo[5,1-c]triazines. These compounds were tested for their effectiveness against pests, providing insights into their potential use in agricultural pest management (Fadda et al., 2017).

Antifolate Agents for Cancer Therapy

A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) showed promise in structure-activity relationship (SAR) studies for optimizing potency against cancer. These compounds were evaluated for their anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of H4R antagonists in cancer pain management (Altenbach et al., 2008).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

Research on N-aryl-2-chloroacetamides has led to the formation of thiazolo[3,2-a]pyrimidinone derivatives, showcasing a methodology for creating ring-annulated products. These compounds were confirmed through analytical and spectral studies, including single crystal X-ray data, demonstrating the versatility of chloroacetamides in synthesizing novel heterocyclic compounds (Janardhan et al., 2014).

Propiedades

IUPAC Name |

2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6OS/c1-2-3-5-9-15-12(18-17-9)20-8-10(19)16-11-13-6-4-7-14-11/h4,6-7H,2-3,5,8H2,1H3,(H,15,17,18)(H,13,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNZOSQRJHMWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NN1)SCC(=O)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)

![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)

![1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)

![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)

![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)

![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)

![2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide](/img/structure/B4623788.png)

![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)

![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)

![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4623842.png)